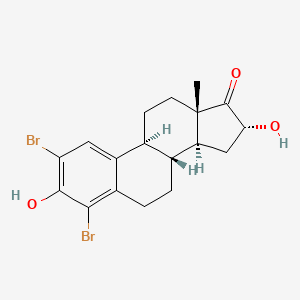

2,4-Dibromo-16a-hydroxyestrone

Description

Contextualizing Estrone (B1671321) and its Hydroxylated Metabolites in Steroid Biology

Estrone (E1) is one of the three primary endogenous estrogens, alongside estradiol (B170435) (E2) and estriol (B74026) (E3). It is a crucial hormone in female reproductive health and also plays physiological roles in males. The metabolism of estrone is extensive and leads to a variety of hydroxylated metabolites, each with distinct biological activities. oup.com The primary routes of estrone metabolism involve hydroxylation at various positions on the steroid nucleus, principally at the C2, C4, and C16α positions, catalyzed by cytochrome P450 enzymes. nih.gov

The resulting metabolites, 2-hydroxyestrone (B23517), 4-hydroxyestrone (B23518), and 16α-hydroxyestrone, have differing estrogenic potencies and physiological effects. healthmatters.io For instance, 2-hydroxyestrone is considered a "good" estrogen metabolite with weak estrogenic activity that may even have anti-estrogenic effects, potentially blocking the action of more potent, carcinogenic estrogens. healthmatters.io In contrast, 16α-hydroxyestrone is a potent estrogen, similar in activity to estrone, and has been implicated in the pathophysiology of conditions like breast cancer due to its ability to covalently bind to the estrogen receptor and induce cell proliferation. wikipedia.org Elevated levels of 16α-hydroxyestrone have been associated with an increased risk for estrogen-sensitive cancers. nih.gov However, it has also been suggested that 16α-hydroxyestrone may have a protective role against osteoporosis. wikipedia.org

The balance between these metabolic pathways is thought to be a critical determinant of estrogen-related health outcomes. A higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone is often considered indicative of a lower risk for certain cancers. nih.gov The distinct biological profiles of these hydroxylated metabolites underscore the importance of understanding how structural modifications to the estrone molecule influence its function.

Significance of Halogenated Estrogens in Chemical Biology and Metabolism Studies

The introduction of halogen atoms, such as bromine, into the steroidal framework is a common strategy in medicinal chemistry to modulate the biological activity, metabolic stability, and receptor binding affinity of parent compounds. tandfonline.com Halogenation of the A-ring of estrogens at the C2 and C4 positions can significantly alter their properties. tandfonline.com

Research on various halogenated estrone derivatives has revealed that the position and nature of the halogen substituent greatly influence their inhibitory properties on enzymes involved in estrogen biosynthesis. tandfonline.com For example, 2-bromoestrone has been identified as a potent inhibitor of aromatase, an enzyme critical for estrogen synthesis. tandfonline.com Furthermore, the estrogenic effect of estrone can be suppressed by the introduction of bromine at the C2 or C4 positions, with the effect generally increasing with the size of the halogen. tandfonline.com Specifically, 2,4-disubstituted analogs often exhibit negligible estrogenic potential. tandfonline.com

Halogenated estrogens are also valuable as tools in research. For instance, 2,4-dibromo-17β-estradiol, a related compound, has been used to investigate the mechanisms of estrogen receptor action and has been studied for its potential therapeutic applications in estrogen-related disorders. ontosight.ai The bromination of estrogens can also occur during water treatment processes, leading to the formation of environmental contaminants with estrogenic activity. ontosight.ai

Therefore, the synthesis and study of halogenated estrogens like 2,4-Dibromo-16α-hydroxyestrone are significant for several reasons. They can serve as probes to explore the active sites of estrogen-metabolizing enzymes and receptors. Additionally, they hold potential as enzyme inhibitors or modulators of estrogenic activity, which could have therapeutic applications. The specific combination of dibromination at the C2 and C4 positions with hydroxylation at the C16α position in 2,4-Dibromo-16α-hydroxyestrone suggests a compound with a potentially unique biological profile, warranting further investigation.

Chemical and Physical Properties of Estrogen Derivatives

The following table provides a comparative overview of the known physical and chemical properties of Estrone, its metabolite 16α-Hydroxyestrone, and the related compound 2,4-Dibromoestradiol. Limited data is available for 2,4-Dibromo-16α-hydroxyestrone itself.

| Property | Estrone | 16α-Hydroxyestrone | 2,4-Dibromoestradiol | 2,4-Dibromo-16α-hydroxyestrone |

| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₂O₃ | C₁₈H₂₂Br₂O₂ | C₁₈H₂₀Br₂O₃ |

| Molecular Weight | 270.37 g/mol | 286.37 g/mol wikipedia.org | 430.2 g/mol nih.gov | 444.16 g/mol alfa-chemistry.com |

| Appearance | Solid | Solid | White to off-white crystalline powder ontosight.ai | Yellow Solid alfa-chemistry.com |

| Melting Point | 254-256 °C | 209-211 °C chemsrc.com | Not available | Not available |

| Boiling Point | Not available | 493.2±45.0 °C at 760 mmHg chemsrc.com | Not available | 495.574ºC at 760 mmHg alfa-chemistry.com |

| Density | Not available | 1.3±0.1 g/cm³ chemsrc.com | Not available | 1.698g/cm³ alfa-chemistry.com |

| Flash Point | Not available | 266.2±25.2 °C chemsrc.com | Not available | 253.514ºC alfa-chemistry.com |

| CAS Number | 53-16-7 | 566-76-7 | 19590-55-7 nih.gov | 79258-14-3 alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNAPKUXFXZOQ-GYYZZVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Regiospecific Bromination Approaches Leading to 2,4-Dibromoestrogen Derivatives

The introduction of bromine atoms at the C-2 and C-4 positions of the estrogen A-ring is a critical first step. Various methods have been developed to achieve this regiospecific dibromination.

One common approach involves the direct bromination of estrogens like estrone (B1671321) or 17β-estradiol using elemental bromine in a suitable solvent such as acetic acid. acs.orgresearchgate.net However, this method can sometimes lead to a mixture of products, including monobrominated and other isomers. To achieve higher yields of the desired 2,4-dibromo derivative, controlled reaction conditions are essential.

Electrochemical methods offer a more controlled approach to bromination. Constant current electrolysis of a solution containing the estrogen substrate and an electrolyte like tetraethylammonium (B1195904) bromide (Et4NBr) can be precisely controlled. researchgate.net By adjusting the charge passed through the solution (measured in Faradays per mole, F mol⁻¹), the reaction can be directed to produce either a mixture of 2- and 4-bromoestrogens (at 2 F mol⁻¹) or exclusively the 2,4-dibromoestrogen as the sole product (at 4 F mol⁻¹). researchgate.net

Another strategy utilizes N-bromoimides, such as N-bromosuccinimide (NBS), as the brominating agent. google.com The reaction of 3-hydroxy or 3-keto androstane (B1237026) and allopregnane compounds with NBS can yield 2,4-dibromo derivatives. google.com The initial step often involves the formation of a 2,2-dibromo intermediate, which then rearranges in the presence of hydrogen bromide to the more stable 2,4-dibromo compound. google.com

The choice of brominating agent and reaction conditions significantly impacts the yield and regiospecificity of the reaction. The table below summarizes some of the reported methods for the synthesis of 2,4-dibromoestrogen derivatives.

| Starting Material | Reagent(s) | Product | Reported Yield |

|---|---|---|---|

| Estrone | Bromine in Acetic Acid | 2,4-Dibromoestrone | Variable |

| Estrone | Et4NBr, Constant Current Electrolysis (4 F mol⁻¹) | 2,4-Dibromoestrone | High |

| 17β-Estradiol | Et4NBr, Constant Current Electrolysis (4 F mol⁻¹) | 2,4-Dibromo-17β-estradiol | High |

| 3α,17α-dihydroxy pregnane-11,20-dione | N-bromo succinimide, Benzyl alcohol, Acetic acid | 2,4-dibromo-17a-hydroxy pregnane-3,11,20-trione | Not specified |

Conversion Pathways from Dibrominated Estrogens to 16α-Hydroxyestrone Analogs

Once the 2,4-dibromoestrogen scaffold is in place, the next crucial step is the introduction of the 16α-hydroxyl group. 16α-Hydroxyestrone is a major metabolite of estrone and an intermediate in the biosynthesis of estriol (B74026). wikipedia.orgebi.ac.uk

The synthesis of 16α-hydroxyestrone analogs from dibrominated estrogens has been explored. For instance, 2,4-dihalogeno-estrogens have been utilized in the synthesis of major estrogen metabolites, including the 16α-hydroxy derivatives. rsc.org

One reported pathway involves the oxidation of 2,4-dibromoestrogens. rsc.org While the direct conversion to the 16α-hydroxy derivative is a complex process, related transformations have been documented. For example, the oxidation of 2,4-dibromoestrogens with nitric acid has been used to synthesize 19-nor steroids, demonstrating the reactivity of the dibrominated ring system. rsc.org

A more direct route to 16α-hydroxylated compounds involves starting with a precursor that already contains the 16α-hydroxyl group or a group that can be readily converted to it. For example, the synthesis of [1, 2-³H, 4-¹⁴C] 16α-hydroxyandrostenedione was achieved from dehydroepiandrosterone (B1670201) through bromination at the C-16α position of the 17-ketone, followed by controlled alkaline hydrolysis. jst.go.jp This intermediate can then potentially be aromatized to the corresponding estrogen.

The conversion of 2,4-dibromoestrone to 2,4-dibromo-16α-hydroxyestrone would likely involve a multi-step sequence, potentially including protection of the existing functional groups, introduction of the 16α-hydroxyl group via stereoselective reduction of a 16-keto group or other methods, and subsequent deprotection.

| Starting Material | Key Transformation | Target Compound Class |

|---|---|---|

| 2,4-Dibromoestrogens | Oxidation | 19-Nor Steroids |

| Dehydroepiandrosterone | Bromination at C-16α and Hydrolysis | 16α-Hydroxyandrostenedione |

Radiosynthesis and Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopically labeled compounds are invaluable tools for studying the metabolism of drugs and endogenous compounds. nih.govnih.gov The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the differentiation of metabolites from endogenous interferences in complex biological matrices when analyzed by techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

Radiolabeling with isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) is another powerful strategy, particularly for quantitative analysis and tracing the fate of a molecule in vivo. wuxiapptec.commoravek.com Carbon-14 is often the preferred isotope for many drug metabolism studies due to its long half-life and the stability of the label within the molecular core. moravek.comalmacgroup.com

The synthesis of radiolabeled 2,4-dibromo-16α-hydroxyestrone can be approached by incorporating the isotopic label at various stages of the synthetic route. For instance, a deuterated version of 2,4-dibromo-16α-hydroxyestrone could be synthesized starting from a deuterated estrogen precursor. The synthesis of 2-d₁-estradiol, 4-d₁-estradiol, and 2,4-d₂-estradiol has been achieved from the corresponding chloromercurioestradiol derivatives by refluxing with deuterated acetic acid and deuterated water. psu.edu

For carbon-14 labeling, a common starting material is [¹⁴C]potassium cyanide, which can be used to introduce the label into various intermediates. wuxiapptec.com The synthesis of [1, 2-³H, 4-¹⁴C] 16α-hydroxyandrostenedione demonstrates a dual-labeling strategy, starting from commercially available [1, 2-³H, 4-¹⁴C] dehydroepiandrosterone. jst.go.jp This highlights the feasibility of incorporating both a beta-emitter (³H) and a positron-emitter (¹⁴C) into the same molecule for different analytical purposes.

The choice of labeling strategy depends on the specific research question, the desired level of sensitivity, and the analytical techniques to be employed.

| Isotope | Labeling Strategy | Precursor Example | Application |

|---|---|---|---|

| Deuterium (²H) | Deuterated Reagents | Deuterated Acetic Acid and Water | Metabolite Identification by LC-MS/MS |

| Carbon-14 (¹⁴C) | [¹⁴C] Labeled Building Blocks | [¹⁴C]Potassium Cyanide | Quantitative Metabolism and Distribution Studies |

| Tritium (³H) and Carbon-14 (¹⁴C) | Dual-Labeled Precursor | [1, 2-³H, 4-¹⁴C] Dehydroepiandrosterone | Comprehensive Metabolic Tracing |

Metabolic Transformations and Pathways

Biotransformation of 2,4-Dibromo-17β-estradiol to 2,4-Dibromo-16α-hydroxyestrone in Biological Systems

In biological systems, such as in studies conducted in rats, 2,4-Dibromo-17β-estradiol (2,4-DBE2) undergoes rapid and extensive metabolism. nih.gov The primary metabolic step is the oxidation of 2,4-DBE2 to its corresponding ketone, 2,4-Dibromoestrone. nih.gov A significant portion of this intermediate, approximately 30%, is then further metabolized through hydroxylation at the 16α-position to form 2,4-Dibromo-16α-hydroxyestrone. nih.gov A minor amount is also converted to 2,4-Dibromoestriol. nih.gov Notably, no evidence of either oxidative or reductive debromination has been detected, indicating the stability of the bromine-carbon bonds during these initial metabolic transformations. nih.gov

Impact of Dibromination on Endogenous Estrogen Metabolic Pathways

The presence of bromine atoms at the 2 and 4 positions of the aromatic A-ring of the estrogen molecule dramatically alters the normal metabolic pathways observed for endogenous estrogens like estradiol (B170435). nih.gov These alterations manifest in changes to hydroxylation patterns, inhibition of certain oxidative reactions, and the elimination of sex-specific metabolic differences.

Dibromination at the A-ring redirects the primary site of hydroxylation. In female rats, the presence of these substituents causes a metabolic switch, redirecting the principal site of hydroxylation from the C-2 position, a major pathway for endogenous estrogens, to the C-16α position. nih.gov This shift highlights the directing influence of the halogen substituents on the enzymatic processes that govern estrogen metabolism.

A critical consequence of 2,4-dibromination is the effective blockage of catechol estrogen formation. nih.gov Catechol estrogens, such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone (B23518), are significant metabolites of endogenous estrogens formed through hydroxylation at the C-2 and C-4 positions of the A-ring. wikipedia.orgwikipedia.org The bromine atoms at these positions sterically hinder or electronically disfavor the enzymatic hydroxylation required to form catechols. nih.gov This blockage is a direct result of the halogen substitution on the aromatic ring. nih.gov

Endogenous estrogen metabolism often exhibits sex-specific differences. nih.govfrontiersin.org For instance, in male rats, 15α-hydroxylation is a major metabolic pathway for estradiol, which is not as prominent in females. nih.gov However, the metabolism of 2,4-Dibromo-17β-estradiol shows no such sex-selectivity. nih.gov The dibromination not only blocks the male-specific 15α-hydroxylation but also, in females, redirects metabolism from C-2 hydroxylation to C-16α hydroxylation. nih.gov This effectively abolishes the sexual differentiation typically observed in the oxidative metabolism of estradiol. nih.gov

Conjugation and Elimination Pathways of Halogenated Hydroxyestrones

Following hydroxylation, halogenated estrogens, like other estrogen metabolites, undergo conjugation to facilitate their elimination from the body. Glucuronidation is a primary pathway for this process.

The primary metabolite of 2,4-Dibromo-17β-estradiol, 2,4-Dibromoestrone, is largely eliminated as its glucuronide conjugate. nih.gov While direct studies on the glucuronidation of 2,4-Dibromo-16α-hydroxyestrone are specific, the metabolic pathway of its precursor suggests that it would also be a substrate for UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.gov For non-halogenated 16α-hydroxyestrone, glucuronidation can occur at both the 3-hydroxyl and 16-hydroxyl groups, catalyzed by different UGT isoforms. nih.gov UGT1A10 shows high activity for conjugation at the 3-OH position, while UGT2B7 is highly active in conjugating the 16-OH group. nih.gov It is plausible that 2,4-Dibromo-16α-hydroxyestrone undergoes a similar conjugation process, forming glucuronides that are then excreted. nih.govnih.gov

Table of Research Findings on the Metabolism of 2,4-Dibromo-17β-estradiol

| Feature | Observation in Rat Models | Citation |

| Primary Oxidation Product | 2,4-Dibromoestrone | nih.gov |

| Major Hydroxylated Metabolite | 2,4-Dibromo-16α-hydroxyestrone (approx. 30% of 2,4-DB-estrone) | nih.gov |

| Minor Hydroxylated Metabolite | 2,4-Dibromoestriol | nih.gov |

| Debromination | Not detected | nih.gov |

| Effect on Catechol Formation | Blocked | nih.gov |

| Effect on 15α-hydroxylation (males) | Blocked | nih.gov |

| Effect on C-2 hydroxylation (females) | Redirected to C-16α hydroxylation | nih.gov |

| Sex-Specific Metabolism | Abolished | nih.gov |

| Primary Elimination Form | Glucuronide conjugate of 2,4-Dibromoestrone | nih.gov |

Sulfation and Methylation in Halogenated Metabolite Disposition

The metabolic fate of halogenated estrogens, including 2,4-Dibromo-16a-hydroxyestrone, is determined by several key enzymatic pathways that aim to increase their water solubility and facilitate their excretion from the body. Among the most crucial of these are sulfation and methylation, which represent Phase II conjugation reactions. These processes modify the structure of the estrogen metabolites, altering their biological activity and promoting their elimination.

Sulfation

Sulfation is a major metabolic route for both endogenous estrogens and their metabolites. researchgate.net This reaction involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the estrogen molecule. researchgate.netnpwomenshealthcare.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). npwomenshealthcare.com The addition of the highly polar sulfate (B86663) group significantly increases the water solubility of the estrogen, which prevents its binding to the estrogen receptor and facilitates its removal from the body. geneticlifehacks.com

The primary enzyme responsible for the sulfation of estrogens is estrogen sulfotransferase, SULT1E1, which exhibits a high affinity for estrone (B1671321) and estradiol. researchgate.net While direct research on the sulfation of this compound is not extensively documented, studies on related polyhalogenated aromatic hydrocarbons (PHAHs) provide significant insights. Hydroxylated metabolites of PHAHs can act as substrates for SULT enzymes. researchgate.net

Furthermore, many halogenated compounds have been shown to be potent inhibitors of SULT1E1. aopwiki.org Research has demonstrated that hydroxylated metabolites of polyhalogenated aromatic hydrocarbons, particularly those with halogen substituents adjacent to the hydroxyl group, can markedly inhibit SULT1E1 activity. aopwiki.org This inhibition could potentially increase the bioavailability of estrogenic compounds by preventing their inactivation. Dibrominated biphenyls, after being metabolized into hydroxylated forms, have also been shown to inhibit human estrogen sulfotransferase (hEST). nih.gov This suggests that this compound could potentially interact with SULT1E1, either as a substrate for sulfation or as an inhibitor of the enzyme's activity on other estrogens.

Table 1: Interaction of Selected Hydroxylated Polyhalogenated Aromatic Hydrocarbons (PHAH-OHs) with Human Estrogen Sulfotransferase (SULT1E1)

This table presents data on the inhibition of SULT1E1 by various hydroxylated metabolites of polyhalogenated compounds, which can serve as a proxy for understanding the potential interactions of halogenated estrogens like this compound.

| Compound | Type of Inhibition | Potency (IC50) | Reference |

| Tetrabromobisphenol A (TBBPA) | Competitive/Non-competitive | 12-33 nM | aopwiki.org |

| 4-OH-3,4'-Dibromobiphenyl | Inhibitor | ~40 nM | nih.gov |

| 4-OH-2,2'-Dibromobiphenyl | Inhibitor | Data not specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Methylation

Methylation is another critical Phase II detoxification pathway for a specific class of estrogen metabolites known as catechol estrogens. regulations.govnutriadvanced.co.uk This reaction is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group from a donor molecule to one of the hydroxyl groups of the catechol structure. nutriadvanced.co.uknih.gov This process is considered a protective mechanism, as it inactivates potentially carcinogenic quinones that can be formed from catechol estrogens. nutriadvanced.co.ukpan.olsztyn.pl The primary substrates for COMT are catechol estrogens such as 2-hydroxyestrone and 4-hydroxyestrone. nih.govresearchgate.net

The metabolic pathway leading to this compound, however, precludes the formation of catechol estrogen precursors. The initial compound, 2,4-Dibromo-17β-estradiol, has bromine atoms at the C-2 and C-4 positions of the A-ring. nih.gov These positions are where hydroxylation would typically occur to form catechol estrogens. Research on the metabolism of 2,4-Dibromo-17β-estradiol in rats has shown that the presence of the dibromo substituents on the aromatic ring effectively blocks the formation of catechol metabolites. nih.gov Instead, metabolism is redirected towards hydroxylation at other positions, such as C-16, leading to the formation of this compound. nih.gov

Consequently, since this compound is not a catechol estrogen and its precursors are blocked from forming catechols, it is not a substrate for methylation by the COMT enzyme. This highlights how halogenation can significantly alter the metabolic fate of estrogenic compounds, diverting them from certain pathways while potentially engaging others like sulfation or glucuronidation.

Molecular and Cellular Mechanisms of Action

Estrogen Receptor Interactions and Binding Characteristics

The interaction of estrogenic compounds with estrogen receptors (ERs) is a critical determinant of their biological activity. The nature of this binding dictates the subsequent downstream signaling events.

Covalent and Irreversible Binding to Estrogen Receptors

A distinguishing feature of the parent compound, 16α-hydroxyestrone, is its ability to form a covalent and irreversible bond with the estrogen receptor. wikipedia.orgnih.govhmdb.ca Studies conducted on human breast cancer cells (MCF-7) have demonstrated that while 16α-hydroxyestrone can engage in classical noncovalent interactions with the ER, similar to estradiol (B170435), it also forms a covalent adduct with the receptor protein. nih.gov This irreversible binding occurs in a time-dependent manner and is a departure from the typical reversible binding of estradiol. nih.gov When MCF-7 cells were incubated with 16α-hydroxyestrone, it was found to bind extensively and irreversibly to nuclear proteins corresponding to the ER. nih.gov This covalent modification of the estrogen receptor is a significant finding, as it suggests a mechanism for prolonged and potentially altered receptor activity. nih.gov The resulting complexes have been shown to localize preferentially within the nuclear matrix. nih.govosti.gov

Modulation of Estrogen Receptor-Responsive Gene Expression

Upon binding to the estrogen receptor, estrogenic compounds can modulate the transcription of target genes. The expression of the pS2 gene (also known as TFF1) is a well-established marker of estrogenic activity in breast cancer cell lines like MCF-7. nih.govresearchgate.net The 5' flanking region of the pS2 gene contains an enhancer region that is responsive to estrogens. nih.gov Research on analogs has shown that compounds that bind to the estrogen receptor can induce the expression of the pS2 gene. dtic.mil For instance, a transient transfection assay using an estrogen response element-driven luciferase reporter vector showed a significant increase in estrogen receptor-mediated transactivation with 16α-hydroxyestrone treatment. nih.gov This indicates that, following receptor binding, the compound can effectively initiate the transcriptional machinery for estrogen-responsive genes.

Table 1: Induction of pS2 Gene Expression by Estrogen Analogs This table is based on data for related estrogen compounds to illustrate the principle of ER-responsive gene expression.

| Compound | Cell Line | Effect on pS2 Expression | Reference |

|---|---|---|---|

| 16α-hydroxyestrone | MCF-7 | Increased ER-mediated transactivation | nih.gov |

| Estradiol | MCF-7 | Induction of pS2 mRNA | nih.gov |

| 2-MeOMeE2 | Not Specified | Induction of pS2 gene expression | dtic.mil |

Cellular Proliferation and Growth Modulation in Estrogen-Sensitive Cell Lines

A key consequence of estrogen receptor activation in hormone-sensitive tissues is the modulation of cellular proliferation and growth.

Induction of Cell Cycle Progression through Specific Signaling Pathways (e.g., p38MAPK, cyclinD1)

The parent compound, 16α-hydroxyestrone, is recognized as a potent stimulator of cell proliferation in estrogen-sensitive cell lines such as MCF-7. nih.govnih.govnih.gov It has been shown to be more potent than estradiol in stimulating DNA synthesis in these cells. nih.gov This proliferative effect is achieved through the induction of cell cycle progression. nih.gov Studies have shown that estrogens can induce the activation of the human CCND1 gene promoter, leading to the accumulation of cyclin D1 protein. nih.gov Cyclin D1 is a crucial regulatory protein for the G1 phase of the cell cycle. nih.govnih.gov The activation of the p42/p44 MAPK pathway is positively correlated with cyclin D1 expression, while the p38 MAPK pathway can have an opposing, negative regulatory effect on cyclin D1. nih.gov Treatment of MCF-7 cells with 16α-hydroxyestrone resulted in a four-fold increase in cyclin D1 protein levels. nih.gov This upregulation of cyclin D1, along with an increase in cyclin A, contributes to the acceleration of cell cycle kinetics. nih.gov

Table 2: Effect of 16α-hydroxyestrone on Cell Cycle Components in MCF-7 Cells

| Parameter | Treatment | Fold Increase vs. Control | Reference |

|---|---|---|---|

| DNA Synthesis | 10 nM 16α-OHE1 | 8-fold | nih.gov |

| Cyclin D1 Protein | 10 nM 16α-OHE1 | 4-fold | nih.gov |

| Cyclin A Protein | 10 nM 16α-OHE1 | 3-fold | nih.gov |

| ER-mediated Transactivation | Not Specified | 15-fold | nih.gov |

Oxidative Stress Induction and Reactive Oxygen Species Generation

Beyond direct receptor-mediated effects on gene transcription, some estrogen metabolites can influence cellular function by inducing oxidative stress and the generation of reactive oxygen species (ROS). mdpi.com

Activation of NADPH Oxidase Enzymes (Nox1, Nox4)

The generation of ROS can be mediated by various enzyme systems, including the NADPH oxidase (Nox) family. nih.govmdpi.com Research on 16α-hydroxyestrone in human pulmonary artery smooth muscle cells (hPASMCs) has demonstrated its ability to increase ROS production. nih.gov This effect is mediated through the estrogen receptor α. nih.gov Specifically, 16α-hydroxyestrone was found to increase the expression of Nox1. nih.gov In contrast, the expression of Nox4 was not significantly modified by 16α-hydroxyestrone in these particular cells under the studied conditions. nih.gov The activation of Nox1 contributes to the redox-sensitive cell growth stimulated by this estrogen metabolite. nih.gov The production of ROS can lead to oxidative damage to cellular components, including DNA, suggesting an indirect mechanism by which such compounds can exert genotoxic effects. nih.gov

Table 3: Compounds Mentioned in this Article

Influence on Cellular Differentiation and Phenotypic Transitions

There is no available information on the influence of 2,4-Dibromo-16a-hydroxyestrone on cellular differentiation and phenotypic transitions.

Role in Endothelial-to-Mesenchymal Transition (EndoMT) Pathways

There is no available information on the role of this compound in Endothelial-to-Mesenchymal Transition (EndoMT) pathways.

Preclinical Investigations and Biological Implications

In Vitro Studies on Cellular Responses

Modulation of Monocyte Proliferation

Direct studies on the effect of 2,4-Dibromo-16a-hydroxyestrone on monocyte proliferation have not been identified in the current body of scientific literature. However, research into its parent compound, 16α-hydroxyestrone, and other related estrogen metabolites provides a framework for potential biological activity.

Investigations have shown that various hydroxylated estrogen metabolites can directly influence the proliferation of human monocyte cell lines (THP-1). For instance, 16α-hydroxyestrone was found to induce proliferative effects at most tested concentrations (from 10⁻¹¹M to 10⁻⁸M). In contrast, other metabolites like 4-hydroxyestrone (B23518) (4OH-E1) and 2-hydroxyestrone (B23517) (2OH-E1) displayed a biphasic effect, increasing cell growth at low concentrations (10⁻¹⁰M) while reducing it at higher concentrations (10⁻⁹M). These effects were largely dependent on estrogen receptors, as the presence of tamoxifen, an estrogen receptor antagonist, led to the loss of these proliferative or anti-proliferative effects.

Given that the biological actions of these metabolites are closely tied to their structure and interaction with estrogen receptors, the addition of two bromine atoms to the A-ring of 16α-hydroxyestrone would be expected to alter its binding affinity and subsequent cellular response. However, without direct experimental data, the specific impact of this compound on monocyte proliferation remains speculative.

Table 1: Effects of Various Estrogen Metabolites on Human Monocyte (THP-1) Proliferation

| Estrogen Metabolite | Effect at Low Concentration (10-10M) | Effect at High Concentration (10-9M) |

|---|---|---|

| 16α-hydroxyestrone (16OH-E1) | Proliferative | Proliferative |

| 2-hydroxyestrone (2OH-E1) | Proliferative | Anti-proliferative |

| 4-hydroxyestrone (4OH-E1) | Proliferative | Anti-proliferative |

| 16α-hydroxyestradiol (16OH-E2) | Anti-proliferative | Proliferative |

| 4-hydroxyestradiol (4OH-E2) | Anti-proliferative | Proliferative |

| 2-hydroxyestradiol (B1664083) (2OH-E2) | Proliferative | Proliferative |

Data synthesized from studies on human monocyte cell lines.

Effects on Mammary Epithelial Cell Growth and Unscheduled DNA Synthesis

There is no direct research available on the effects of this compound on mammary epithelial cells. The biological activities of its parent compound, 16α-hydroxyestrone, have been studied more extensively in this context. 16α-hydroxyestrone is considered a potent estrogen that can stimulate cell proliferation in estrogen receptor-positive breast cancer cell lines. nih.gov

Studies using a nontransformed mouse mammary epithelial cell line (C57/MG) demonstrated that 16α-hydroxyestrone may act as an initiator of cellular transformation. bioscientifica.com Treatment with 16α-hydroxyestrone led to significant increases in unscheduled DNA synthesis (a marker for DNA repair), hyperproliferation, and the acquisition of anchorage-independent growth, which are all considered intermediate markers for preneoplastic transformation. bioscientifica.com In one study, a concentration of 200 ng/mL of 16α-hydroxyestrone induced a 55.2% increase in DNA repair synthesis and a 23.09% increase in proliferative activity. bioscientifica.com The effects were comparable to those induced by the known carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). bioscientifica.com Conversely, estradiol (B170435) (E2) and estriol (B74026) (E3) did not produce the same effects in this cell line. bioscientifica.com

The halogenation at the C-2 and C-4 positions on the steroid's A-ring would likely alter the molecule's interaction with the estrogen receptor and its downstream signaling pathways. This modification could potentially change the proliferative and genotoxic potential seen with the parent compound, but specific studies are required to confirm this.

Table 2: Effects of 16α-hydroxyestrone on Mouse Mammary Epithelial Cells (C57/MG)

| Endpoint Measured | Effect of 16α-hydroxyestrone (200 ng/mL) | Comparison to Control |

|---|---|---|

| DNA Repair Synthesis | Increased | +55.2% |

| Proliferative Activity | Increased | +23.09% |

| Anchorage-Independent Growth (Soft-Agar Colonies) | Increased | 18-fold increase |

Data from a study on a nontransformed mouse mammary epithelial cell line. bioscientifica.com

Animal Model Studies and Systemic Effects

Impact on Hormonal Balance and Metabolic Switching in Specific Animal Models

Research in rats has provided direct insight into the metabolism of dibrominated estrogens and the formation of this compound. nih.gov When its precursor, 2,4-dibromo-17β-estradiol, was administered to rats, it was almost entirely oxidized to 2,4-dibromo-estrone. nih.gov A portion of this (approximately 30%) was further metabolized to 2,4-dibromo-16α-hydroxyestrone. nih.gov

A key finding from this research was the dramatic impact of the bromine substituents on the metabolic pathway, an effect described as "metabolic switching". nih.gov In female rats, the bromine atoms at the C-2 and C-4 positions effectively block the primary site of hydroxylation (C-2), redirecting the metabolism towards the C-16 position. nih.gov In male rats, where 15α-hydroxylation is a major pathway for estradiol metabolism, the dibromination blocked this route while not significantly affecting the existing 16α-hydroxylation pathway. nih.gov

This metabolic rerouting is significant because it abolishes the normal sexual differentiation observed in estradiol metabolism. nih.gov By forcing metabolism down the 16α-hydroxylation pathway and blocking others, the presence of 2,4-dibromo substitution creates a hormonal and metabolic profile that is distinct from that of endogenous, non-halogenated estrogens. nih.gov

Table 3: Metabolic Switching Induced by 2,4-Dibromo Substitution in Rat Models

| Animal Model | Normal Estradiol Metabolism Pathway | Effect of 2,4-Dibromo Substitution | Resulting Metabolic Shift |

|---|---|---|---|

| Female Rat | Hydroxylation primarily at C-2 | Blocks C-2 hydroxylation | Redirects metabolism to C-16 hydroxylation |

| Male Rat | Major pathway is 15α-hydroxylation | Blocks 15α-hydroxylation | Metabolism proceeds via existing 16α-hydroxylation pathway |

Based on findings from metabolism studies of 2,4-dibromo-17β-estradiol in rats. nih.gov

Association with Pathophysiological Processes in Preclinical Disease Models (e.g., experimental pulmonary hypertension)

No studies were found that directly link this compound to pathophysiological processes like experimental pulmonary hypertension. However, its parent metabolite, 16α-hydroxyestrone, has been implicated in this condition. Pulmonary hypertension (PH) shows a notable sex bias, and estrogen metabolism is thought to play a role. hxchem.net

In the context of experimental PH, 16α-hydroxyestrone is considered a potent estrogenic metabolite with significant pro-inflammatory and pro-mitogenic properties. hmdb.ca It is suggested that this metabolite can contribute to the disease process by stimulating cell proliferation. hxchem.net Furthermore, under certain conditions like obesity, increased metabolic production of 16α-hydroxyestrone may induce oxidative damage, contributing to the development of PH. hxchem.net Some studies in humans with familial pulmonary arterial hypertension have noted lower ratios of 2-hydroxyestradiol to 16α-hydroxyestrone, suggesting a potential shift in estrogen metabolism favoring the 16-hydroxylation pathway in this disease. hmdb.ca

While these findings point to a role for the 16α-hydroxylation pathway in PH, the specific effects of the dibrominated form of this metabolite have not been investigated. The altered chemical properties and metabolic fate of this compound mean its role in such disease models cannot be assumed and requires direct study.

Comparative Biological Activity with Other Estrogen Metabolites

The biological activity of an estrogen metabolite is determined by its structure, its affinity for estrogen receptors, and its subsequent metabolic fate. This compound is distinguished from other metabolites primarily by the two bromine atoms on its A-ring.

Compared to its parent compound, 16α-hydroxyestrone, the most significant difference lies in its metabolism. The dibromination blocks the formation of catechol estrogens (2-hydroxy and 4-hydroxy derivatives), which is a major metabolic route for endogenous estrogens. nih.gov This blockade effectively forces metabolism down a singular pathway, preventing the formation of other potentially active metabolites.

In the broader context of estrogen metabolites, a key comparison is often made between the 16-hydroxylation pathway (producing 16α-hydroxyestrone) and the 2-hydroxylation pathway (producing 2-hydroxyestrone).

16α-hydroxyestrone is generally considered a potent estrogen with strong proliferative effects. hmdb.ca It binds covalently and irreversibly to the estrogen receptor, which may lead to a prolonged estrogenic stimulus. hmdb.ca Elevated levels have been associated with an increased risk for certain estrogen-sensitive cancers. bioscientifica.com

2-hydroxyestrone , in contrast, is a much weaker estrogen and is sometimes described as having anti-estrogenic or protective properties, as it can block the action of more potent estrogens. hmdb.ca

4-hydroxyestrone is another catechol estrogen that is considered to have potent estrogenic and potential carcinogenic properties. kup.at

The synthesis of this compound represents a metabolically "locked" version of a 16-hydroxylated estrogen. Because its dibrominated A-ring prevents further metabolism into catechol estrogens (unlike its parent compound), its biological effects would be solely its own, rather than a combination of its actions and those of its subsequent metabolites. This makes it a unique tool for studying the specific effects of 16α-hydroxylated estrogens without the confounding influence of other metabolic pathways.

Table 4: Comparative Profile of Estrogen Metabolites

| Metabolite | Relative Estrogenic Activity | Key Metabolic Feature | Reported Biological Association |

|---|---|---|---|

| This compound | Unknown | Blocks further hydroxylation at C-2 and C-4. nih.gov | Alters metabolic balance, abolishes sex-specific metabolism in rats. nih.gov |

| 16α-hydroxyestrone | Potent, Proliferative | Product of the 16-hydroxylation pathway. hmdb.ca | Associated with increased cell proliferation and potential cancer risk. bioscientifica.comhmdb.ca |

| 2-hydroxyestrone | Weak / Anti-estrogenic | Product of the 2-hydroxylation pathway. hmdb.ca | Considered protective; competes with more potent estrogens. hmdb.ca |

| 4-hydroxyestrone | Potent, Proliferative | Product of the 4-hydroxylation pathway. kup.at | Considered estrogenic and potentially carcinogenic. kup.at |

Relative Estrogenic Potency Compared to 2-Hydroxyestrone and Parent 16α-Hydroxyestrone

The estrogenic activity of estrogen metabolites is a critical determinant of their physiological and pathological effects. The parent compounds, 16α-hydroxyestrone (16α-OHE1) and 2-hydroxyestrone (2-OHE1), exhibit markedly different estrogenic potencies. 16α-hydroxyestrone is recognized as a potent estrogen, capable of stimulating cell proliferation in estrogen-sensitive tissues. healthmatters.iohealthmatters.io Its binding to the estrogen receptor (ER) has been described as covalent and irreversible, which may contribute to its strong estrogenic effects. hmdb.ca In contrast, 2-hydroxyestrone is considered a weak estrogen or even anti-estrogenic in certain contexts. wikipedia.orgwikipedia.org It generally does not produce a significant uterotrophic effect in bioassays and can show anti-estrogenic properties by inhibiting luteinizing hormone and prolactin levels. wikipedia.org

Preclinical studies have established the relative potencies of these endogenous metabolites. For instance, 16α-hydroxyestrone has demonstrated a significant ability to stimulate the proliferation of breast cancer cells in vitro. Conversely, 2-hydroxyestrone shows anti-proliferative effects on breast cancer cells under certain experimental conditions. wikipedia.org The differing activities of these two metabolites are central to the hypothesis that their balance is a key factor in estrogen-related health outcomes. hmdb.cawikipedia.org

Detailed research findings on the specific estrogenic potency of this compound, and its direct comparison to 2-hydroxyestrone and 16α-hydroxyestrone, are not available in the reviewed scientific literature. The introduction of bromine atoms to the steroid nucleus is a common strategy in medicinal chemistry to alter the biological activity of a compound. researchgate.net However, without specific preclinical data, the estrogenic profile of this compound remains uncharacterized.

| Compound | Reported Estrogenic Potency | Key Research Findings |

|---|---|---|

| 16α-Hydroxyestrone | Potent Estrogen | Binds covalently to the estrogen receptor and stimulates proliferation of estrogen-sensitive cells. hmdb.cawikipedia.org It has a relative binding affinity for the rat uterine estrogen receptor that is 2.8% of that of estradiol. wikipedia.org |

| 2-Hydroxyestrone | Weak Estrogen / Antiestrogenic | Not significantly uterotrophic in bioassays. wikipedia.org Can exert anti-proliferative effects on breast cancer cells in vitro. wikipedia.org |

| This compound | Data Not Available | No specific preclinical data on estrogenic potency found in the reviewed literature. |

Influence on Estrogen Metabolite Ratios in Preclinical Contexts

The metabolic fate of estrogens, particularly the balance between different hydroxylated metabolites, is a significant area of research in endocrinology and oncology. The ratio of 2-hydroxyestrone to 16α-hydroxyestrone (2-OHE1/16α-OHE1) is a widely studied biomarker, reflecting the relative activity of the two major estrogen metabolic pathways. rupahealth.comnih.gov A higher ratio, indicating a metabolic preference for the 2-hydroxylation pathway, is often considered to be associated with a lower risk for estrogen-dependent conditions, such as breast cancer, due to the weak estrogenic or even anti-estrogenic properties of 2-OHE1. rupahealth.comnih.gov Conversely, a lower ratio suggests a shift towards the 16α-hydroxylation pathway, producing the more potent and proliferative 16α-OHE1. hmdb.ca

Preclinical and clinical studies have investigated how various factors, including diet and chemical exposures, can modulate this critical ratio. The balance is influenced by the activity of cytochrome P450 enzymes responsible for estrogen hydroxylation. wikipedia.org For instance, compounds found in cruciferous vegetables have been shown to favorably increase the 2-OHE1/16α-OHE1 ratio. healthmatters.io

| Metabolite Ratio | Biological Implication | Influence of this compound |

|---|---|---|

| High 2-OHE1/16α-OHE1 Ratio | Associated with a potential shift towards less estrogenic activity; considered a favorable profile in some studies. rupahealth.comnih.gov | Data Not Available |

| Low 2-OHE1/16α-OHE1 Ratio | Associated with increased estrogenic stimulation and potentially higher risk for estrogen-related pathologies. hmdb.carupahealth.com | Data Not Available |

Enzymatic and Protein Interactions Beyond Estrogen Receptors

Role of Catechol-O-Methyltransferase (COMT) in Downstream Metabolism

Catechol-O-methyltransferase (COMT) is a crucial phase II enzyme responsible for the detoxification of catechol estrogens. pan.olsztyn.plwikipedia.orgpan.olsztyn.pl It functions by transferring a methyl group from S-adenosyl-L-methionine to the hydroxyl groups of catechol compounds, rendering them less biologically active. wikipedia.orgnih.gov

The metabolism of 2,4-Dibromo-16a-hydroxyestrone and its precursors is uniquely characterized by the absence of COMT-mediated activity. Research demonstrates that the presence of bromine atoms at the C-2 and C-4 positions of the estrogen A-ring prevents the formation of 2-hydroxy and 4-hydroxy catechol metabolites by CYP enzymes. nih.govdntb.gov.ua

Since COMT's enzymatic action is specific to substrates possessing a catechol structure, the blockage of catechol formation means that 2,4-dibromoestrogens are not substrates for COMT. nih.govwikipedia.orgjpp.krakow.pl This represents a major deviation from the metabolic pathway of endogenous estrogens like estradiol (B170435), where COMT plays a vital role in inactivating potentially carcinogenic catechol estrogen quinones. pan.olsztyn.pljpp.krakow.pl Therefore, the downstream metabolism of this compound does not involve methylation by COMT. nih.gov

Interactions with Sex Hormone-Binding Globulin

Sex Hormone-Binding Globulin (SHBG) is a plasma glycoprotein (B1211001) that binds to androgens and estrogens, regulating their bioavailability in the bloodstream. wikipedia.orgmytests.co.nz The affinity of various steroids for SHBG can be significantly altered by structural modifications to the steroid nucleus. nih.govresearchgate.net

A study on the crystal structure of SHBG in complex with various estradiol derivatives revealed that halogenation at the C-2 position can influence binding affinity. nih.gov For instance, 2-bromoestradiol's interaction with SHBG is accommodated within the binding pocket. The study suggests that the higher affinity observed for some C-2 halogenated estradiol derivatives can be due to factors such as enhanced hydrogen bonding or favorable accommodation of the halogen atom within the binding site. nih.gov This indicates that bromine substitution on the A-ring is a key determinant of the strength of the interaction with SHBG.

While direct data for this compound is lacking, the findings for 2-bromoestradiol suggest that the dibrominated structure would likely have a distinct binding affinity for SHBG compared to its non-halogenated counterpart, 16α-hydroxyestrone. nih.gov However, without specific experimental data, the precise affinity remains speculative.

Analytical Methodologies for Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of steroids and their metabolites due to its high selectivity and sensitivity. While specific protocols for 2,4-Dibromo-16a-hydroxyestrone are not extensively published, methods for related halogenated estrogens provide a clear analytical framework. acs.orgnih.gov

Research on the environmental fate of halogenated estrogens, formed during wastewater disinfection, demonstrates the capability of LC-MS/MS to measure these compounds at very low concentrations. acs.orgnih.gov For instance, a method developed for quantifying free, conjugated, and halogenated estrogens in treated wastewater effluent achieved detection limits in the nanogram per liter range. nih.gov Such methods typically involve solid-phase extraction (SPE) to concentrate the analytes from a biological or environmental matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. acs.orgcsic.es

For halogenated estrogens, negative mode electrospray ionization (ESI) is often effective. The ionization efficiency can be significantly enhanced by using mobile phase additives. One study found that ammonium (B1175870) fluoride (B91410) increased the ESI efficiency for free and halogenated estrogens by a factor of 20 and 2.6, respectively. nih.gov Atmospheric pressure chemical ionization (APCI) is another viable ionization technique for these types of molecules. researchgate.net Given the structure of this compound, a stable isotope-labeled internal standard would likely be used to ensure the highest accuracy and precision, a common practice in quantitative steroid analysis.

Table 1: Exemplary LC-MS/MS Method Parameters for Halogenated Estrogen Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | acs.orgnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) with Strata-X cartridges | acs.org |

| Chromatographic Column | Reversed-phase C18 column | csic.es |

| Ionization Mode | Negative Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |

| Mobile Phase Additive | Ammonium fluoride to enhance ionization efficiency | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity | csic.es |

Immunoassays and Receptor Binding Assays for Activity Assessment

While direct quantification is achieved via LC-MS/MS, the biological activity of this compound is typically assessed using immunoassays and receptor binding assays.

Enzyme immunoassays (EIAs) have been developed for the rapid measurement of the parent compound, 16α-hydroxyestrone, in biological samples like urine. nih.gov These assays rely on specific antibodies that recognize the target molecule. Although these assays are rapid and simple, their cross-reactivity with related metabolites can be a concern, and their sensitivity may be lower than that of mass spectrometry-based methods, particularly at low concentrations. nih.gov For a novel compound like this compound, a specific antibody would need to be developed, which is a significant undertaking.

Receptor binding assays are fundamental for determining how a compound interacts with its molecular target, in this case, the estrogen receptors (ERα and ERβ). These competitive assays measure the ability of a test compound to displace a radiolabeled standard ligand (e.g., [³H]17β-estradiol) from the receptor's ligand-binding domain. nih.govoup.com The results are typically expressed as the relative binding affinity (RBA) compared to 17β-estradiol.

Studies on other brominated estrogens have shown that halogen substitution can significantly alter receptor binding affinity. For example, 4-bromo-estradiol was found to have a moderately decreased binding affinity for ERβ but a significantly lower affinity for ERα compared to estradiol (B170435). oup.com Conversely, other studies have shown that halogenated analogs can retain high affinity for the estrogen receptor. oup.comresearchgate.net Research on brominated phenols, such as 2,4-dibromophenol, also confirms their ability to bind to the estrogen receptor, although with much lower affinity than 17β-estradiol. nih.gov Therefore, a receptor binding assay would be a critical first step in characterizing the estrogenic or anti-estrogenic potential of this compound.

Table 2: Relative Binding Affinity (RBA) of Selected Estrogens and Halogenated Analogs for Human Estrogen Receptors (ERα and ERβ)

| Compound | RBA for ERα (%) | RBA for ERβ (%) | Reference |

|---|---|---|---|

| Estradiol-17β (E2) | 100 | 100 | oup.com |

| Estrone (B1671321) (E1) | 18 | 7 | oup.com |

| 16α-Hydroxyestrone | 15 | 22 | oup.com |

| 4-Bromo-estradiol | 7 | 35 | oup.com |

| 2,4-Dibromophenol | ~0.01 | Not Reported | nih.gov |

Note: RBA values are relative to Estradiol-17β (set at 100%). Data for 2,4-Dibromophenol is an approximation based on reported affinity relative to 17β-estradiol.

Future Research Directions and Translational Perspectives

Elucidation of Novel Metabolic Intermediates and Pathways for Dibrominated Estrogens

The metabolism of parent estrogens, estrone (B1671321) and estradiol (B170435), is a well-documented process involving hydroxylation at various positions, primarily the C2, C4, and C16 sites, catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net This is followed by methylation of the resulting catechol estrogens by catechol-O-methyltransferase (COMT) or conjugation via sulfation and glucuronidation to facilitate excretion. clinpgx.org The introduction of bromine atoms at the 2 and 4 positions on the A-ring of the steroid nucleus, as in 2,4-Dibromo-16a-hydroxyestrone, is expected to fundamentally alter these established metabolic routes.

Future research must focus on identifying the unique metabolic pathways for such dibrominated compounds. The bromine substituents are likely to block the primary sites of hydroxylation (C2 and C4), which are critical for forming catechol estrogens. nih.gov This blockage could redirect the metabolism of this compound towards alternative or novel pathways, potentially leading to the formation of previously uncharacterized metabolic intermediates. One potential avenue of investigation is the formation of quinols, a metabolic pathway catalyzed by cytochrome P-450 that has been identified for estrone and other p-alkylphenols. nih.gov

Furthermore, insights can be drawn from studies on other halogenated aromatic compounds, such as brominated flame retardants (BFRs) and hydroxylated polychlorinated biphenyls (PCBs). Metabolites of these environmental contaminants have been shown to be potent inhibitors of estrogen sulfotransferase, a key enzyme in estrogen metabolism. researchgate.netnih.gov This suggests that the metabolic profile of dibrominated estrogens could involve interactions with sulfation pathways, potentially leading to altered biological activity and clearance rates.

Key research objectives should include in vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific enzymes responsible for metabolizing this compound. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for the structural elucidation of novel metabolites formed through these alternative pathways. nih.gov

Table 1: Potential Metabolic Pathways for Dibrominated Estrogens

| Pathway | Description | Potential Outcome for this compound |

|---|---|---|

| Hydroxylation | Addition of hydroxyl (-OH) groups, primarily at C2, C4, and C16 positions, by CYP enzymes. researchgate.net | Blocked at C2 and C4 positions due to bromine substitution; 16a-hydroxylation is already present. Metabolism may be shunted to other sites. |

| Methylation | Addition of a methyl group to catechol estrogens by COMT, generally reducing reactivity. clinpgx.org | Unlikely to be a major pathway as the formation of catechol precursors at C2 and C4 is sterically hindered. |

| Quinol Formation | Oxidation of the phenolic A-ring to form hydroquinones, a novel pathway identified for estrone. nih.gov | A plausible alternative pathway that warrants investigation for dibrominated analogs. |

| Sulfation/Glucuronidation | Conjugation with sulfate (B86663) or glucuronic acid to increase water solubility and facilitate excretion. clinpgx.org | Likely to be a significant pathway for clearance, though potentially modulated by the compound's structure, as seen with BFRs. researchgate.net |

Investigation of Selective Receptor Modulators Targeting Halogenated Estrogen Pathways

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) but exhibit tissue-specific agonist or antagonist effects. drugs.comnih.gov This differential activity makes them valuable therapeutic agents for conditions like breast cancer and osteoporosis. clevelandclinic.orgnih.gov The development of novel SERMs is an active area of research, with the goal of creating compounds with improved efficacy and more favorable side-effect profiles. nih.gov

Halogenation is a key strategy in medicinal chemistry to modify the pharmacological properties of a molecule, including its receptor binding affinity and specificity. nih.gov Studies on various halogenated estrogens have demonstrated that the position and identity of the halogen atom significantly influence their interaction with ERα and ERβ. nih.govnih.gov For instance, 4-substituted estradiols generally show greater binding affinity than their 2-substituted counterparts. nih.gov The unique 2,4-dibromo substitution pattern on the 16a-hydroxyestrone scaffold could therefore confer a distinct receptor interaction profile.

Future research should be directed at characterizing the binding affinity of this compound for ERα and ERβ and determining its functional activity (agonist vs. antagonist) in different estrogen-responsive tissues. This would involve competitive binding assays and reporter gene assays in various cell lines (e.g., breast, bone, uterine). nih.gov The goal is to understand how the compound modulates ER conformation and the subsequent recruitment of co-regulatory proteins, which ultimately dictates the tissue-specific response. nih.gov This knowledge could form the basis for designing a new class of SERMs that specifically target pathways influenced by halogenated estrogens, potentially offering therapeutic advantages over existing modulators.

Table 2: Research Directions for Halogenated Estrogen Receptor Modulators

| Research Area | Objective | Methodologies |

|---|---|---|

| Receptor Binding | Determine the binding affinity of this compound for ERα and ERβ. nih.gov | Competitive radioligand binding assays. |

| Functional Activity | Characterize the compound as an ER agonist, antagonist, or mixed agonist/antagonist in various tissues. nih.gov | Reporter gene assays in tissue-specific cell lines (e.g., MCF-7 for breast, Ishikawa for endometrium). |

| Conformational Analysis | Elucidate how binding of the dibrominated ligand alters the conformation of the estrogen receptor. nih.gov | X-ray crystallography, molecular modeling. |

| Structure-Activity Relationship | Synthesize and test analogs to understand how specific structural features contribute to activity and selectivity. | Organic synthesis, high-throughput screening. |

Exploration of Environmental and Dietary Factors Modulating Metabolism of Dibrominated Analogs in Preclinical Models

The metabolism of estrogens is not static; it can be significantly influenced by external factors, including exposure to environmental chemicals and dietary habits. mdpi.cominternalhealingandwellnessmd.com Many environmental pollutants, such as PCBs and BFRs, are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal processes and the enzymes involved in their metabolism. researchgate.netthelivelhealthhub.com Similarly, dietary components have a profound impact on estrogen metabolism and excretion. jontristermd.comhealthline.com

Preclinical models, both in vivo (animal studies) and in vitro (cell-based assays), are essential for investigating these interactions in a controlled setting. nih.gov Future research should utilize such models to explore how the metabolism of this compound is modulated by specific environmental and dietary factors. For example, preclinical studies could assess whether co-exposure to common EDCs alters the metabolic profile of the dibrominated compound, potentially shifting its biological activity.

Dietary intervention studies in animal models are also a critical research avenue. It is well-established that certain dietary patterns can alter estrogen metabolism.

Low-Fat Diets: Have been shown to shift estrogen metabolism away from 16-hydroxylated metabolites. nih.gov

Cruciferous Vegetables: Consumption of vegetables like broccoli, rich in indole-3-carbinol, can increase the 2-hydroxylation pathway for estrogens. deannaminich.comaltmedrev.com

Dietary Fiber: High fiber intake can reduce estrogen absorption and increase its fecal excretion. healthline.com

Phytoestrogens: Compounds like lignans (B1203133) from flaxseed can modulate estrogen synthesis and bioavailability. jontristermd.com

Preclinical models would allow researchers to systematically evaluate how these specific dietary components affect the novel metabolic pathways of dibrominated estrogens. Such studies would provide crucial insights into potential gene-environment and gene-diet interactions, informing the translational potential of halogenated estrogen analogs.

Table 3: Factors for Investigation in Preclinical Models

| Factor Category | Specific Examples | Potential Impact on Dibrominated Estrogen Metabolism |

|---|---|---|

| Environmental | Bisphenol A (BPA), Polychlorinated Biphenyls (PCBs), Brominated Flame Retardants (BFRs). nih.govfunctionalfueling.com | Induction or inhibition of key metabolic enzymes (e.g., CYPs, SULTs), leading to altered metabolite profiles. |

| Dietary | High-fat vs. low-fat diet, cruciferous vegetables, soy isoflavones, flaxseed lignans, dietary fiber. jontristermd.comhealthline.comnih.gov | Shifting metabolic pathways, altering rates of excretion, and modulating bioavailability and receptor interactions. |

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent estrogenic effects in heterogeneous cell populations?

- Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) calculates EC₅₀ values. Cluster analysis identifies subpopulations with divergent responses. Confounding variables (e.g., cell cycle stage) are controlled via synchronization protocols or covariate-adjusted models .

Q. How can researchers validate the specificity of this compound’s interactions with non-classical estrogen targets (e.g., GPER)?

- Methodological Answer : Use siRNA knockdown or CRISPR-edited GPER-null cell lines to isolate signaling pathways. Compare transcriptional activation (e.g., cAMP or ERK1/2 phosphorylation) in wild-type vs. modified models. Cross-validate with selective inhibitors (e.g., G15 for GPER) .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in studies involving brominated estrogens?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw spectral data (NMR, MS) in repositories like Zenodo. Detailed synthetic protocols (e.g., stoichiometry, quenching steps) must be included in supplementary materials. Independent replication by third-party labs is encouraged .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.